molecular formula C88H72Cl7N8Rh3+2 B12335269 2-Phenylpyridine;rhodium(3+);heptachloride

2-Phenylpyridine;rhodium(3+);heptachloride

Cat. No.: B12335269
M. Wt: 1798.4 g/mol
InChI Key: REOMGPPKQYJRQY-UHFFFAOYSA-G
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Description

2-Phenylpyridine;rhodium(3+);heptachloride is a coordination compound that combines 2-Phenylpyridine with rhodium in a +3 oxidation state and heptachloride as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyridine;rhodium(3+);heptachloride typically involves the reaction of 2-Phenylpyridine with a rhodium precursor under specific conditions. One common method is the cyclometallation reaction, where 2-Phenylpyridine reacts with rhodium trichloride in the presence of a base to form the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyridine;rhodium(3+);heptachloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce a variety of rhodium complexes with different ligands .

Mechanism of Action

The mechanism of action of 2-Phenylpyridine;rhodium(3+);heptachloride involves the coordination of the 2-Phenylpyridine ligand to the rhodium center, forming a stable complex. This complex can interact with various molecular targets through ligand exchange, redox reactions, and other chemical processes. The pathways involved often include the activation of C-H bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylpyridine;rhodium(3+);heptachloride is unique due to its specific coordination environment and the properties imparted by the rhodium center.

Properties

Molecular Formula

C88H72Cl7N8Rh3+2

Molecular Weight

1798.4 g/mol

IUPAC Name

2-phenylpyridine;rhodium(3+);heptachloride

InChI

InChI=1S/8C11H9N.7ClH.3Rh/c8*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;;;;/h8*1-9H;7*1H;;;/q;;;;;;;;;;;;;;;3*+3/p-7

InChI Key

REOMGPPKQYJRQY-UHFFFAOYSA-G

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3].[Rh+3].[Rh+3]

Origin of Product

United States

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